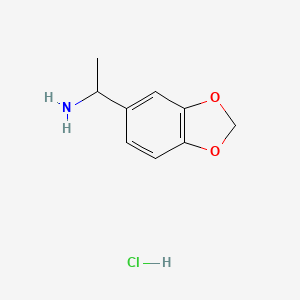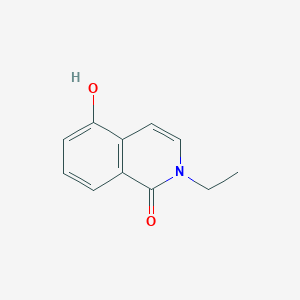
2-Ethyl-5-hydroxyisoquinolin-1-one
Overview
Description
2-Ethyl-5-hydroxyisoquinolin-1-one is a synthetic organic compound that belongs to the isoquinolinone family. It has a molecular weight of 189.21 g/mol and a molecular formula of C11H11NO2 .
Synthesis Analysis
The synthesis of isoquinolines, which includes 2-Ethyl-5-hydroxyisoquinolin-1-one, has been a topic of interest in organic and medicinal chemistry. A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without the need for organic solvents, additives, or ligands .Physical And Chemical Properties Analysis
2-Ethyl-5-hydroxyisoquinolin-1-one has a molecular weight of 189.21 g/mol and a molecular formula of C11H11NO2 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would require specific experimental data or resources.Scientific Research Applications
Chemical Structure and Synthesis
Research has explored the chemical behavior and synthesis pathways involving 2-ethyl-5-hydroxyisoquinolin-1-one derivatives. For instance, studies have investigated the formation and X-ray crystal structure of related compounds, such as ethyl 2-amino-1-oxo-inden-3-carboxylate, revealing insights into the synthesis processes and structural characteristics of these compounds (Kirby et al., 1985).
Biological and Pharmacological Activities
Several studies have highlighted the potential biological and pharmacological activities of compounds related to 2-ethyl-5-hydroxyisoquinolin-1-one. Key findings include:
HIV-1 Inhibition : Compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, showing potential as antiviral agents (Billamboz et al., 2011).
Antinociceptive Properties : Substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, which are structurally related to 2-ethyl-5-hydroxyisoquinolin-1-one, have shown very potent antinociceptive effects, indicating potential applications in pain management (Vecchietti et al., 1992).
Antimicrobial Activity : Certain derivatives of 2-hydroxyisoquinoline have demonstrated significant inhibition of bacterial and fungal growth, suggesting their potential use in antimicrobial treatments (Ahmed et al., 2006).
Antitumor Activity : Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives have been evaluated for antineoplastic activity, showing promising results against specific types of leukemia (Liu et al., 1995).
Antiviral Properties Against Hepatitis B : Studies have also indicated that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives can block Hepatitis B virus replication by inhibiting the viral ribonuclease H activity (Cai et al., 2014).
Future Directions
properties
IUPAC Name |
2-ethyl-5-hydroxyisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(12)14)4-3-5-10(8)13/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUMIJQRJWUBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-hydroxyisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
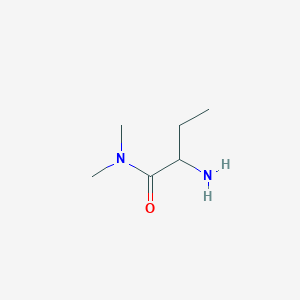
![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
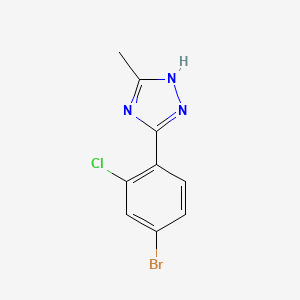
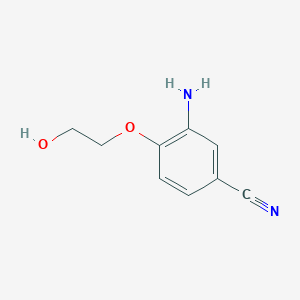
![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
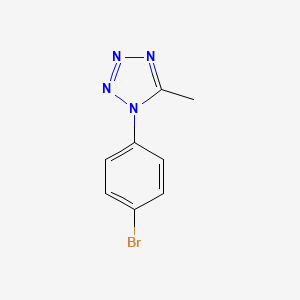

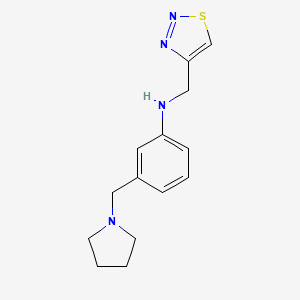
![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)
